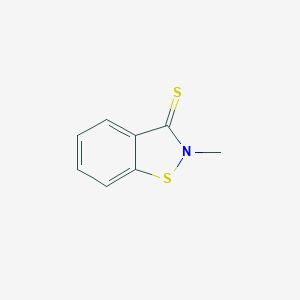
2-Methyl-1,2-benzothiazole-3(2h)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2-benzothiazole-3(2h)-thione is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MBT or mercaptobenzothiazole. It is a heterocyclic organic compound that contains a thiazole ring and a thione group. MBT has been extensively studied for its synthesis methods, mechanism of action, and its biochemical and physiological effects.
作用機序
The mechanism of action of MBT is not fully understood. However, studies have suggested that MBT may act by inhibiting the activity of certain enzymes, such as metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
生化学的および生理学的効果
MBT has been shown to have various biochemical and physiological effects. Studies have shown that MBT can inhibit the growth of cancer cells in vitro and in vivo. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent. In addition, MBT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, MBT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on MBT. One area of research is the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of MBT's mechanism of action and its potential side effects. Additionally, there is a need for further studies on the use of MBT in agriculture and its potential impact on the environment.
Conclusion
In conclusion, MBT is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT can be synthesized through various methods and has been extensively studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent. MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on MBT, including the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases, and the study of MBT's impact on the environment.
合成法
MBT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base, and the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base. The latter method is the most commonly used method for the synthesis of MBT. The reaction of 2-aminobenzenethiol with carbon disulfide produces 2-mercaptobenzothiazole, which is then further reacted with methyl iodide to produce MBT.
科学的研究の応用
MBT has been extensively studied for its potential applications in various fields, including the rubber industry, agriculture, and biomedical research. In the rubber industry, MBT is used as a vulcanization accelerator, which improves the physical properties of rubber. In agriculture, MBT is used as a fungicide to control fungal diseases in crops. In biomedical research, MBT has been studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
特性
CAS番号 |
15871-24-6 |
|---|---|
製品名 |
2-Methyl-1,2-benzothiazole-3(2h)-thione |
分子式 |
C8H7NS2 |
分子量 |
181.3 g/mol |
IUPAC名 |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChIキー |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
正規SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
その他のCAS番号 |
15871-24-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



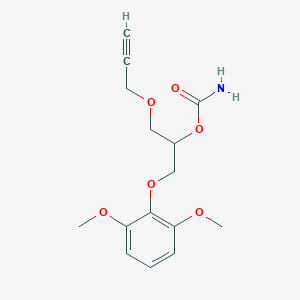
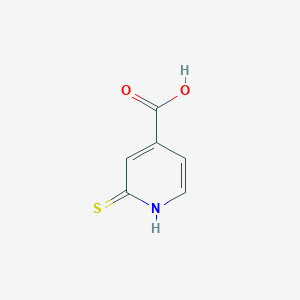
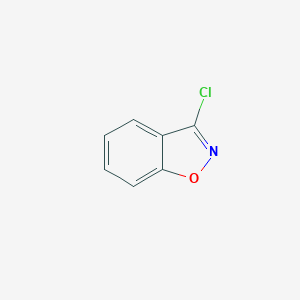
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
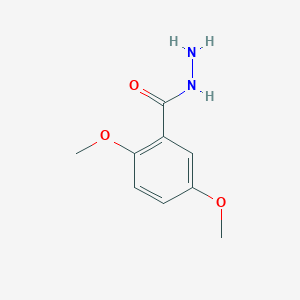
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
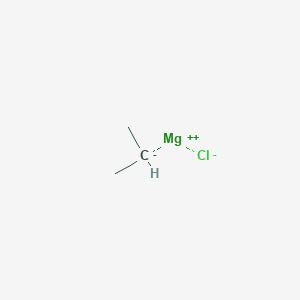
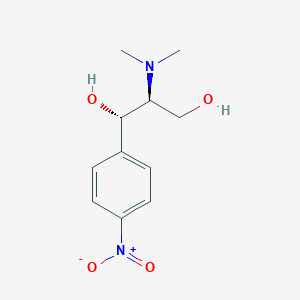
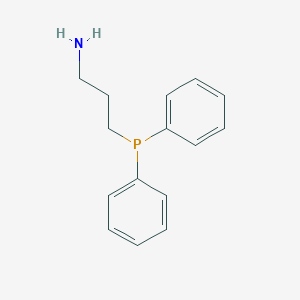
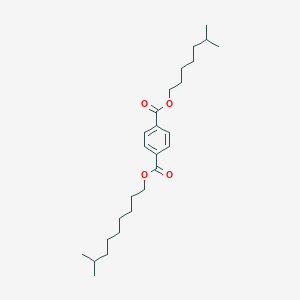
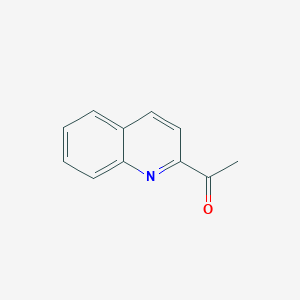
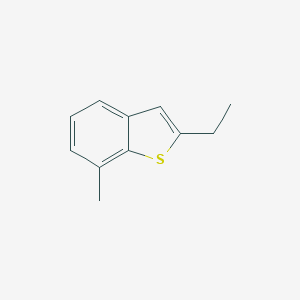

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)